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Compound of Interest

Compound Name: 1-Iodo-2,3-dimethylbenzene

Cat. No.: B1295297 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 1-iodo-2,3-
dimethylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis. This document presents a summary of expected

quantitative data, detailed experimental protocols for acquiring such data, and visualizations to

illustrate the relationships between the data and the molecular structure, as well as a general

workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview
1-Iodo-2,3-dimethylbenzene (also known as 3-iodo-o-xylene) is an aromatic organic

compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted

with an iodine atom and two adjacent methyl groups. The spectroscopic analysis of this

molecule provides detailed information about its atomic composition, connectivity, and chemical

environment.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring

environments.

¹³C NMR spectroscopy provides information on the different carbon environments within the

molecule.

IR spectroscopy identifies the functional groups present based on their characteristic

vibrational frequencies.
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Mass spectrometry determines the molecular weight and provides information on the

fragmentation pattern, which aids in structural elucidation.

Quantitative Spectral Data
The following tables summarize the expected quantitative spectral data for 1-iodo-2,3-
dimethylbenzene based on established spectroscopic principles and data from similar

compounds.

¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.6 (d) Doublet 1H Aromatic H (ortho to I)

~ 7.0 (t) Triplet 1H Aromatic H (para to I)

~ 6.8 (d) Doublet 1H Aromatic H (ortho to I)

~ 2.4 (s) Singlet 3H Methyl H (C2-CH₃)

~ 2.3 (s) Singlet 3H Methyl H (C3-CH₃)

¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~ 142 Aromatic C (C-CH₃)

~ 138 Aromatic C (C-CH₃)

~ 130 Aromatic C-H

~ 128 Aromatic C-H

~ 126 Aromatic C-H

~ 100 Aromatic C-I

~ 24 Methyl C (C2-CH₃)

~ 21 Methyl C (C3-CH₃)

IR Spectral Data
Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Strong Aliphatic C-H stretch (methyl)

1600 - 1450 Medium-Strong Aromatic C=C ring stretch

1450 - 1370 Medium C-H bend (methyl)

~ 800 Strong
C-H out-of-plane bend

(aromatic)

~ 550 Medium C-I stretch

Mass Spectrometry Data
Ionization Method: Electron Ionization (EI) at 70 eV
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m/z Relative Intensity (%) Assignment

232 100 [M]⁺ (Molecular Ion)

105 80 [M - I]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

77 30 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-iodo-2,3-dimethylbenzene in

0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

The number of scans can range from 8 to 16, with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).
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A higher number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1-iodo-2,3-dimethylbenzene with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Sample Preparation (Thin Film Method):

If the sample is a low-melting solid or an oil, a thin film can be prepared by placing a small

drop between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean salt plates.

Place the sample (KBr pellet or thin film) in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or liquids, or through a gas chromatograph

(GC-MS) for volatile compounds.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Ionization: Ionize the sample molecules using a standard electron energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and the structural information they provide for 1-iodo-2,3-dimethylbenzene, as

well as a general workflow for such analyses.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure of 1-Iodo-2,3-dimethylbenzene
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Caption: Correlation of spectral data with the molecular structure of 1-iodo-2,3-
dimethylbenzene.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-Iodo-2,3-dimethylbenzene:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295297#1-iodo-2-3-dimethylbenzene-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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